![molecular formula C15H12ClNO6 B14506909 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid CAS No. 63651-51-4](/img/structure/B14506909.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid is an organic compound with the molecular formula C15H12ClNO6. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and nitro group attached to the phenoxy rings, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid typically involves the reaction of 4-chloro-2-nitrophenol with 4-phenoxyphenol in the presence of a base, followed by esterification with propanoic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted phenoxy derivatives: Formed through electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of herbicides and other agrochemicals due to its selective activity against certain plant species.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound targets the auxin receptors, disrupting normal cellular processes and causing the plant to “grow to death.”
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)propanoic acid
- 2-(4-Bromo-2-nitrophenoxy)phenoxypropanoic acid
- 2-(4-Trifluoromethylphenoxy)phenoxypropanoic acid
Uniqueness
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid is unique due to the presence of both chloro and nitro groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, particularly in the development of herbicides with selective activity against specific plant species.
Eigenschaften
CAS-Nummer |
63651-51-4 |
|---|---|
Molekularformel |
C15H12ClNO6 |
Molekulargewicht |
337.71 g/mol |
IUPAC-Name |
2-[4-(4-chloro-2-nitrophenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H12ClNO6/c1-9(15(18)19)22-11-3-5-12(6-4-11)23-14-7-2-10(16)8-13(14)17(20)21/h2-9H,1H3,(H,18,19) |
InChI-Schlüssel |
WLIDATSGJRAJKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
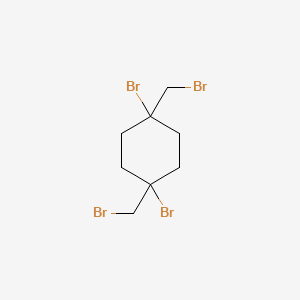
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
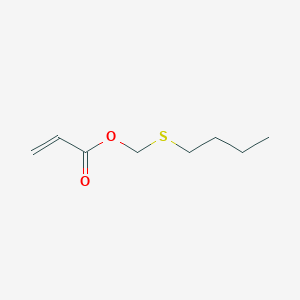
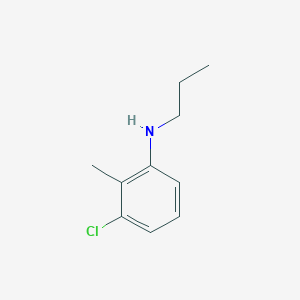

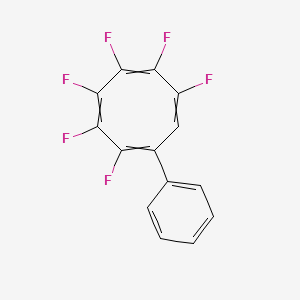
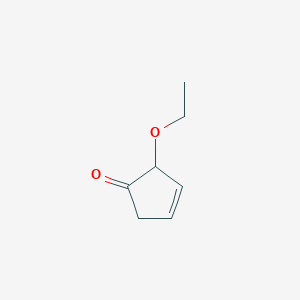
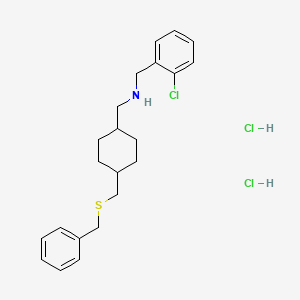
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

